(2S,4S)-Benzyl 4-fluoropyrrolidine-2-carboxylate
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Overview
Description
(2S,4S)-Benzyl4-fluoropyrrolidine-2-carboxylate is a chiral compound that belongs to the class of fluorinated pyrrolidines. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug design and development. The presence of both fluorine and benzyl groups in its structure imparts unique chemical properties, making it a valuable scaffold for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Benzyl4-fluoropyrrolidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl bromide in the presence of a base like sodium hydride.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of (2S,4S)-Benzyl4-fluoropyrrolidine-2-carboxylate involves optimizing the reaction conditions to achieve high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Benzyl4-fluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl bromide in the presence of sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the fluorine or benzyl groups.
Substitution: Formation of substituted derivatives with various
Properties
Molecular Formula |
C12H14FNO2 |
---|---|
Molecular Weight |
223.24 g/mol |
IUPAC Name |
benzyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H14FNO2/c13-10-6-11(14-7-10)12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2/t10-,11-/m0/s1 |
InChI Key |
XKQYQRYDLLWBNH-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)F |
Canonical SMILES |
C1C(CNC1C(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
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